molecular formula C11H10N2O3S B13874172 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one

3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one

Cat. No.: B13874172
M. Wt: 250.28 g/mol
InChI Key: WYHSWMKQDYIVAC-UHFFFAOYSA-N
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Description

3-(4-Methylsulfonylphenyl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridazinone ring substituted with a 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one typically involves the reaction of 4-methylsulfonylphenylhydrazine with appropriate diketones or their derivatives. One common method involves the cyclization of 4-methylsulfonylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfonylphenyl)-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 with minimal side effects makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)

InChI Key

WYHSWMKQDYIVAC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=O)C=C2

Origin of Product

United States

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